molecular formula C19H24N4O3 B2724797 (2-(2-Methoxyethoxy)pyridin-4-yl)(4-(pyridin-3-ylmethyl)piperazin-1-yl)methanone CAS No. 2034238-86-1

(2-(2-Methoxyethoxy)pyridin-4-yl)(4-(pyridin-3-ylmethyl)piperazin-1-yl)methanone

Cat. No. B2724797
CAS RN: 2034238-86-1
M. Wt: 356.426
InChI Key: RXZGSPPZHNEKTO-UHFFFAOYSA-N
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Description

(2-(2-Methoxyethoxy)pyridin-4-yl)(4-(pyridin-3-ylmethyl)piperazin-1-yl)methanone, also known as MPPM, is a chemical compound that has been studied for its potential use in scientific research. This compound is a piperazine derivative that has shown promise in various fields of research, including neuroscience and pharmacology. In

Scientific Research Applications

Synthesis and Antimicrobial Activity

(2-(2-Methoxyethoxy)pyridin-4-yl)(4-(pyridin-3-ylmethyl)piperazin-1-yl)methanone, as part of the broader category of pyridine derivatives, has been explored for its antimicrobial activity. For instance, the synthesis and antimicrobial evaluation of related pyridine derivatives have shown variable and modest activity against investigated strains of bacteria and fungi. These compounds, including various substituted benzothiazolylamino and dichloropiperazine derivatives, demonstrate the potential utility of such molecules in antimicrobial research (Patel, Agravat, & Shaikh, 2011).

Antagonistic Activity

The investigation into the molecular interaction of related compounds with the CB1 cannabinoid receptor highlights the potential of piperazine derivatives as potent and selective antagonists. This research provides insights into the structural requirements for binding to the CB1 receptor, suggesting a role for these compounds in the development of drugs targeting cannabinoid receptors (Shim et al., 2002).

Synthesis of Novel Compounds

The synthesis of novel compounds featuring the piperazine and pyridine moieties, such as 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile, highlights the chemical versatility and potential for creating diverse bioactive molecules. These synthetic approaches provide a foundation for further exploration of their pharmacological properties (Feng, 2011).

Receptor Antagonism for Therapeutic Applications

The discovery of small molecule antagonists of G protein-coupled receptors, such as NPBWR1 (GPR7), involving pyridine and piperazine structures, underscores the potential therapeutic applications of these compounds. Such antagonists exhibit high potency and could be instrumental in developing treatments for diseases modulated by these receptors (Romero et al., 2012).

Metabolic and Pharmacokinetic Studies

Metabolic, excretion, and pharmacokinetic studies of closely related dipeptidyl peptidase inhibitors provide essential insights into the disposition of these compounds in biological systems. Such research is crucial for understanding the pharmacological profiles of new drugs and optimizing their therapeutic efficacy (Sharma et al., 2012).

properties

IUPAC Name

[2-(2-methoxyethoxy)pyridin-4-yl]-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c1-25-11-12-26-18-13-17(4-6-21-18)19(24)23-9-7-22(8-10-23)15-16-3-2-5-20-14-16/h2-6,13-14H,7-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXZGSPPZHNEKTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=CC(=C1)C(=O)N2CCN(CC2)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(2-Methoxyethoxy)pyridin-4-yl)(4-(pyridin-3-ylmethyl)piperazin-1-yl)methanone

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